molecular formula C22H30ClFN6O8S3 B14003723 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride CAS No. 25313-04-6

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride

Cat. No.: B14003723
CAS No.: 25313-04-6
M. Wt: 657.2 g/mol
InChI Key: PPRIEAHAAZXNDT-UHFFFAOYSA-N
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Description

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, and sulfonyl fluoride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride involves multiple steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Scientific Research Applications

Chemistry

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Antimicrobial Activity: Research has shown that the compound exhibits antimicrobial properties, making it useful in developing new antibiotics.

Industry

    Dye Manufacturing: It is used as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets:

    Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.

    Pathway Modulation: It can modulate various biochemical pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-diamino-1,3,5-triazine: Shares the triazine core but lacks the phenoxy and sulfonyl fluoride groups.

    4-Chloro-2,6-diaminopyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.

Uniqueness

4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

25313-04-6

Molecular Formula

C22H30ClFN6O8S3

Molecular Weight

657.2 g/mol

IUPAC Name

4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C20H24ClFN6O5S2.C2H6O3S/c1-20(2)27-18(23)26-19(24)28(20)13-4-9-17(16(21)12-13)33-11-3-10-25-35(31,32)15-7-5-14(6-8-15)34(22,29)30;1-2-6(3,4)5/h4-9,12,25H,3,10-11H2,1-2H3,(H4,23,24,26,27);2H2,1H3,(H,3,4,5)

InChI Key

PPRIEAHAAZXNDT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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